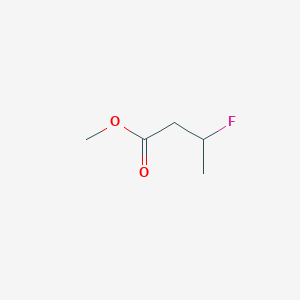![molecular formula C21H21NO6 B15317738 rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid: is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and purification steps to ensure the desired stereochemistry and purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl-containing compounds, while reduction would yield alcohols.
Applications De Recherche Scientifique
rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- rac-(2R,3S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
Comparison: rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H21NO6 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2S,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO6/c23-17-9-10-22(18(19(17)24)20(25)26)21(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-19,23-24H,9-11H2,(H,25,26)/t17-,18+,19-/m1/s1 |
Clé InChI |
NDHRDCRCIISTAX-CEXWTWQISA-N |
SMILES isomérique |
C1CN([C@@H]([C@@H]([C@@H]1O)O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CN(C(C(C1O)O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B15317701.png)



![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)

